molecular formula C18H16N2O2S B2561503 3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one CAS No. 324578-69-0

3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one

Cat. No.: B2561503
CAS No.: 324578-69-0
M. Wt: 324.4
InChI Key: OUARGWHLHCISLQ-UHFFFAOYSA-N
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Description

3-Ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one is a synthetic compound based on the pharmacologically active quinazolin-4(3H)-one scaffold. The quinazolinone core is a nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its wide spectrum of biological activities and presence in several approved drugs . This specific derivative features a thioether side chain at the 2-position, a structural motif known to be crucial for interacting with various biological targets . Research Applications and Potential Mechanisms This compound is designed for research use in early drug discovery. Its structure is closely related to molecules investigated for several applications: Anticancer Research: Quinazolinone derivatives are extensively studied as potential anti-tumor agents. They can induce cancer cell death through various mechanisms, including apoptosis, and have been shown to act as inhibitors of multiple tyrosine protein kinases (e.g., EGFR, HER2, VEGFR2) and other enzymes critical for cell proliferation and survival . Antimicrobial Research: Analogous compounds containing the 1,3,4-oxadiazole thioether moiety have demonstrated significant antibacterial and antifungal activities against various phytopathogens, often outperforming standard agrochemicals . Enzyme Inhibition: The quinazolinone scaffold is a privileged structure for designing enzyme inhibitors. Research into similar compounds has revealed potent and selective inhibitory activity against enzymes such as carbonic anhydrase (CA) isoforms and monoamine oxidase (MAO), making them valuable tools for neurobiological and physiological studies . The structural flexibility of the quinazolinone core allows for precise pharmacological modulation, and this compound serves as a key intermediate for further chemical exploration and structure-activity relationship (SAR) studies . Handling and Usage This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

3-ethyl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)23-12-16(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUARGWHLHCISLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate thioester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment
The primary application of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one lies in its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines by inhibiting key protein kinases involved in tumor growth, such as CDK2, HER2, and EGFR. Molecular docking studies suggest that it may act as a non-competitive inhibitor for these kinases, providing insights into its mechanism of action.

2. Anticonvulsant Activity
In addition to its anticancer properties, derivatives of quinazolinone compounds have been evaluated for their anticonvulsant activities. Studies have shown that similar compounds can act as positive allosteric modulators of the GABA_A receptor, which is crucial in the treatment of seizure disorders . This suggests that this compound may also hold promise in this therapeutic area.

3. Inhibition of Carbonic Anhydrase
The compound has been explored for its potential to inhibit carbonic anhydrase enzymes, which play a significant role in various physiological processes and are implicated in diseases such as glaucoma and epilepsy.

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Target
This compoundCytotoxicity against cancer cell linesCDK2, HER2, EGFR
Quinazolinone derivativesAnticonvulsant activityGABA_A receptor
Quinazolinone analoguesInhibition of carbonic anhydraseCarbonic anhydrase II

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazolinone derivatives:

  • Anticancer Studies : A study demonstrated that quinazolinone derivatives possess potent anticancer activity against specific cell lines, suggesting that structural modifications could enhance their efficacy against tumors .
  • Anticonvulsant Evaluation : Research involving the synthesis of quinazolinone derivatives indicated significant anticonvulsant activity when tested in vivo using established seizure models, positioning them as potential candidates for further development in epilepsy treatment .
  • Molecular Docking Analyses : Computational studies have provided insights into the binding affinities of these compounds to their respective targets, facilitating the design of more effective analogues with improved selectivity and potency.

Mechanism of Action

The mechanism of action of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site of an enzyme or altering the conformation of a receptor, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

  • N3 Substituents : Ethyl and allyl groups (e.g., 4a) generally improve solubility and metabolic stability compared to bulkier benzyl or aryl substituents .
  • C2 Thioether Groups : Electron-withdrawing substituents (e.g., nitro in 5b) enhance anticonvulsant activity, while methoxy groups (e.g., 20) may improve pharmacokinetic profiles .
  • Enzyme Inhibition : Aliphatic thioethers (e.g., ethyl, isobutyl) show superior carbonic anhydrase (hCA I) inhibition (KI ~57–85 nM) over arylthio derivatives (KI > 200 nM) .

Spectral and Physical Properties

  • Melting Points : Ethyl derivatives typically have lower melting points (e.g., 123–155°C for allyl/ethyl) compared to benzyl analogs (>170°C), correlating with reduced crystallinity .
  • ¹H-NMR Signatures : Ethyl groups show triplet/q triplet signals at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.5 ppm (CH₂), distinct from benzyl’s aromatic protons at δ 7.3–7.5 ppm .

Biological Activity

3-Ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H16N2O2SC_{18}H_{16}N_2O_2S, and it features a quinazolinone core with a thioether linkage. The structural characteristics contribute to its interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating multiple quinazolinone derivatives, including this compound, the compound demonstrated potent inhibitory activity against several tyrosine kinases, which are crucial in cancer progression.

Case Study: Cytotoxicity Against Breast Cancer Cells

A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents. For instance:

CompoundTarget Cell LineIC50 (µM)
This compoundMCF-70.173
ImatinibMCF-70.131

This data suggests that the compound could serve as a lead structure for the development of new anticancer drugs targeting specific kinases such as CDK2 and HER2 .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. For example, it displayed significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of quinazolinones has been investigated using various assays such as DPPH and ABTS. The presence of specific substituents on the phenyl ring enhances the antioxidant capacity of these compounds.

Antioxidant Activity Evaluation

In a study assessing antioxidant properties:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound65%70%

The results indicate that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one derivatives?

  • Methodological Answer: The synthesis typically involves condensation of methyl 2-aminobenzoate with methylethylcarbamodithioate to form a thione intermediate, followed by alkylation with reagents like 2-oxo-2-phenylethyl bromide. Hydrazinolysis is then used to introduce hydrazine moieties, enabling further functionalization via reactions with aldehydes or ketones .

Q. What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

  • Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, thioether S-C at ~650 cm⁻¹).
  • ¹H NMR: Confirms substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z = 368 for 3-ethyl derivatives) validate molecular weight .

Q. How are preliminary biological screenings conducted for antimicrobial activity of quinazolinone derivatives?

  • Methodological Answer:

  • Gram-positive Bacteria Assays: Test against Staphylococcus aureus and Bacillus subtilis using agar dilution or microbroth dilution methods.
  • Fungal Pathogens: Evaluate inhibition of Fusarium oxysporum or Rhizoctonia solani via mycelial growth assays.
  • Structure-Activity Correlation: Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity by disrupting microbial cell membranes .

Advanced Research Questions

Q. How do structural modifications of the quinazolinone core influence COX-2 selectivity in anti-inflammatory applications?

  • Methodological Answer:

  • Substituent Effects: 3-Methoxybenzylthio groups increase COX-2 selectivity by forming hydrogen bonds with Tyr385 and Ser530 in the enzyme's active site.
  • Lipophilicity: Butyl or benzyl substituents at position 3 improve membrane permeability, enhancing in vivo efficacy.
  • Validation: COX-1/COX-2 inhibition ratios are quantified using enzyme immunoassays (EIAs) in rat models of adjuvant-induced arthritis .

Q. What in vivo models are suitable for assessing the anti-inflammatory efficacy of quinazolinone derivatives?

  • Methodological Answer:

  • Adjuvant-Induced Arthritis in Rats: Monitor paw edema reduction and cytokine levels (IL-1β, TNF-α) via ELISA.
  • Freund’s Complete Adjuvant Model: Measure prostaglandin E2 (PGE2) suppression in serum.
  • Ulcerogenicity Testing: Compare gastric mucosal damage against NSAIDs like aspirin using histopathology .

Q. How can molecular docking optimize quinazolinone derivatives as antitumor agents?

  • Methodological Answer:

  • Target Identification: Dock derivatives into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina.
  • Binding Affinity Analysis: Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Met793 in EGFR).
  • Validation: Correlate docking scores with in vitro cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activities of quinazolinone analogs?

  • Methodological Answer:

  • Standardized Assays: Re-test compounds under uniform conditions (e.g., fixed inoculum size, incubation time).
  • SAR Re-evaluation: Compare substituent electronegativity and steric effects. For example, 4-CF₃ groups may enhance antibacterial activity but reduce solubility, leading to variability in MIC values .
  • Meta-Analysis: Use computational tools (e.g., ChemAxon) to correlate logP values with bioactivity trends.

Safety and Handling

Q. What safety protocols are essential for handling quinazolinone derivatives in laboratory settings?

  • Methodological Answer:

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of reactive intermediates (e.g., thioglycolic acid).
  • PPE: Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

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